![molecular formula C9H8O2S B184725 Benzene, [(methylsulfonyl)ethynyl]- CAS No. 24378-05-0](/img/structure/B184725.png)
Benzene, [(methylsulfonyl)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(methylsulfonyl)ethynyl]- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the phenylsulfonylacetylene family and is commonly referred to as BME. BME is a colorless liquid that is soluble in organic solvents and is used in various laboratory experiments.
Mecanismo De Acción
BME has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. The exact mechanism of action of BME is still under investigation.
Efectos Bioquímicos Y Fisiológicos
BME has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This can lead to an increase in the levels of acetylcholine, which can have various physiological effects. BME has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of pH in the body. Inhibition of carbonic anhydrase can lead to a decrease in pH, which can have various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BME has several advantages for use in laboratory experiments. It is a versatile compound that can be used in various organic synthesis reactions. It is also a potent inhibitor of various enzymes, which makes it useful in biochemical assays. However, BME has some limitations as well. It is a toxic compound that requires careful handling and disposal. It is also expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of BME. One area of research is the investigation of its mechanism of action. The exact mechanism by which BME inhibits the activity of enzymes and induces apoptosis is still not fully understood. Another area of research is the development of new synthetic methods for BME. Improved synthetic methods can lead to the production of BME in larger quantities and at a lower cost. Finally, BME can be used as a starting material for the synthesis of new compounds with potential biological activity.
Conclusion:
In conclusion, BME is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that can be used in various laboratory experiments. BME has been shown to have various biochemical and physiological effects, and its mechanism of action is still under investigation. Although BME has some limitations, it has several advantages for use in laboratory experiments. There are several future directions for the study of BME, including the investigation of its mechanism of action and the development of new synthetic methods.
Métodos De Síntesis
The synthesis of BME involves the reaction of methylsulfonyl chloride with acetylene in the presence of a base such as potassium hydroxide. The reaction yields BME as a colorless liquid that is purified through distillation.
Aplicaciones Científicas De Investigación
BME has been widely used in scientific research due to its unique properties. It is a versatile compound that can be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a probe in biological systems. BME has been used in the synthesis of various organic compounds such as benzofurans, benzothiophenes, and pyridines. It has also been used as a ligand in the preparation of metal complexes.
Propiedades
Número CAS |
24378-05-0 |
|---|---|
Nombre del producto |
Benzene, [(methylsulfonyl)ethynyl]- |
Fórmula molecular |
C9H8O2S |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
2-methylsulfonylethynylbenzene |
InChI |
InChI=1S/C9H8O2S/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-6H,1H3 |
Clave InChI |
NTQXNTLXYLBWGK-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C#CC1=CC=CC=C1 |
SMILES canónico |
CS(=O)(=O)C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



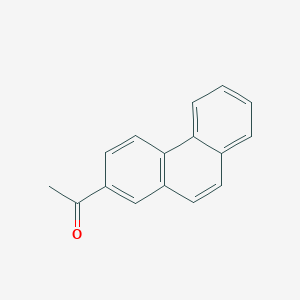
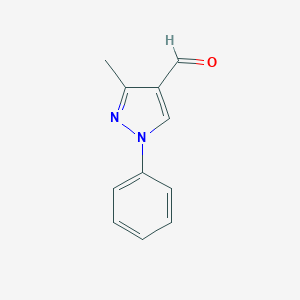
![2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide](/img/structure/B184645.png)

![[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol](/img/structure/B184647.png)
![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)
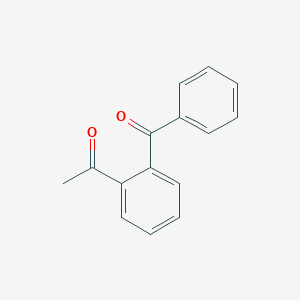
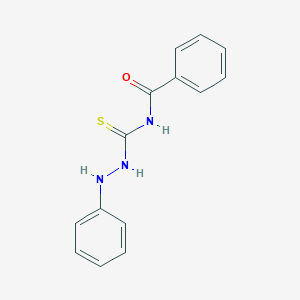
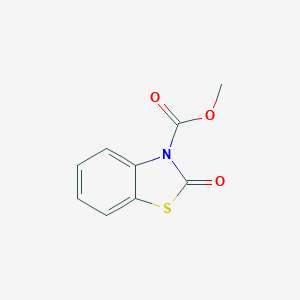
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)
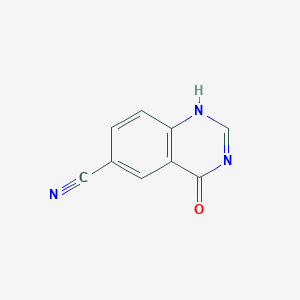
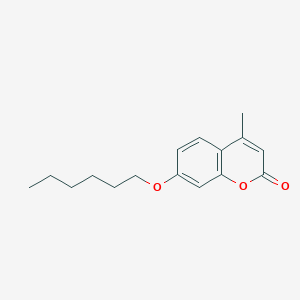
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)